![molecular formula C14H13ClFNO3S B2362969 N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide CAS No. 478259-90-4](/img/structure/B2362969.png)
N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide
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Overview
Description
“N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Information on the specific chemical reactions involving “N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide” is not available in the searched resources .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Characterization : N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide is used in the synthesis and characterization of novel compounds. For example, it has been involved in the preparation of new metallophthalocyanines, where its structural characteristics played a crucial role (Kantekin et al., 2015).
Application in Organic Syntheses
- Organic Synthesis : This compound is utilized in various organic syntheses. For instance, it has been used in the preparation of secondary amines from primary amines (Kurosawa et al., 2003) and in the benzylation of alcohols and phenols (Carlsen, 1998).
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy : It has shown potential in photodynamic therapy applications. For instance, new zinc phthalocyanines substituted with derivatives of this compound have demonstrated remarkable potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antifungal and Antitumor Activities
- Antifungal and Antitumor Screening : The compound has been incorporated in the synthesis of molecules with antifungal and antitumor properties. For example, novel azetidin-2-ones synthesized using derivatives of this compound have shown potent antifungal activity (Gupta & Halve, 2015). Also, sulfonamide-focused libraries, including this compound, have identified potent cell cycle inhibitors with preliminary clinical activities in phase I settings (Owa et al., 2002).
Crystallographic Studies
- Crystallographic Analysis : The compound has been used in studies involving crystallography, aiding in the understanding of molecular structures and interactions (Rodrigues et al., 2015).
Mechanism of Action
Target of Action
Compounds containing the five-membered rings of 1,2,4-triazole and 1,3,4-thiadiazole, which are structurally similar to the compound , are known to interact with a wide range of biological targets .
Mode of Action
It is known that the compound undergoes intermolecular cyclization . This process could potentially lead to changes in the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Similar compounds have been found to possess antibacterial, antitumor, and antiviral actions .
Safety and Hazards
properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-20-14-7-2-10(8-13(14)15)9-17-21(18,19)12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNPCPASQSVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide |
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